Product packaging for 9-Ethyl-3,5-dinitrocarbazole(Cat. No.:CAS No. 80776-37-0)

9-Ethyl-3,5-dinitrocarbazole

Cat. No.: B15375289
CAS No.: 80776-37-0
M. Wt: 285.25 g/mol
InChI Key: SRWHEHYLAVDVGH-UHFFFAOYSA-N
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Description

Contextualization of the Carbazole (B46965) Framework in Contemporary Organic Chemistry Research

The carbazole moiety, a tricyclic aromatic heterocycle, consists of two benzene (B151609) rings fused to a central nitrogen-containing five-membered ring. benthamscience.com This planar and electron-rich system provides a robust and versatile scaffold that has been extensively explored in various domains of organic chemistry. csuohio.edu Its unique electronic and photophysical properties make it a valuable building block in the design of functional materials. benthamscience.com

In contemporary research, carbazole derivatives are prominent in the development of organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), owing to their excellent charge-transporting capabilities. nih.gov The carbazole nucleus can be functionalized at several positions, most notably at the 3, 6, and 9 positions, allowing for the fine-tuning of its electronic and physical properties. mdpi.com Furthermore, the inherent fluorescence of the carbazole system makes it a useful component in the design of synthetic receptors and sensors. csuohio.edu The versatility of the carbazole framework also extends to medicinal chemistry, where its derivatives have shown a wide range of biological activities. benthamscience.com

Strategic Importance of Nitrated Carbazole Systems in Academic Inquiry

The introduction of nitro groups onto the carbazole framework is a key strategy for modifying its electronic properties. As potent electron-withdrawing groups, nitro substituents significantly influence the electron density distribution of the carbazole ring system. This alteration of the electronic structure is of great academic and practical interest. nih.gov

Nitrated carbazoles are important intermediates in the synthesis of other functionalized carbazoles. csuohio.edu For instance, the nitro groups can be readily reduced to amino groups, which then serve as handles for further chemical transformations, leading to a diverse array of derivatives with tailored properties. csuohio.edu The presence of nitro groups also impacts the photophysical and charge-transport characteristics of the carbazole core, making dinitrocarbazole derivatives subjects of investigation for applications in materials science. For example, the interaction between electron-donating amino groups and electron-withdrawing nitro groups in different carbazole molecules can be studied to understand charge-transfer phenomena, which is crucial for the development of advanced materials.

Furthermore, the position of the nitro groups on the carbazole skeleton has a significant effect on the molecule's properties. Studies on various dinitrocarbazole isomers, such as 3,6-dinitrocarbazole and 1,6-dinitrocarbazole, have revealed that the substitution pattern influences their biological activity, including mutagenicity. nih.gov This highlights the importance of investigating specific isomers to understand structure-activity relationships.

Rationale and Research Trajectories for Investigating 9-Ethyl-3,5-dinitrocarbazole

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the study of its isomers and related compounds. The primary motivation for synthesizing and characterizing this particular isomer would be to systematically explore the structure-property relationships within the dinitrocarbazole family.

Research trajectories for this compound would likely include:

Synthesis and Characterization: Developing a regioselective synthesis for this compound would be the initial step. This would be followed by a thorough characterization of its structural, thermal, and photophysical properties.

Comparative Studies: A comparative analysis of its properties against other isomers like 9-Ethyl-3,6-dinitrocarbazole would be crucial to understand the impact of the 3,5-dinitration pattern.

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to predict its electronic structure, frontier molecular orbital energies, and other relevant properties, providing a theoretical framework for the experimental findings. rsc.org

Materials Science Applications: Investigating its potential as a component in organic electronic devices, leveraging the anticipated unique electronic properties arising from the 3,5-dinitro substitution.

Biological Evaluation: Screening for potential biological activities, given that other nitrated carbazoles have shown interesting biological profiles. nih.gov

Detailed Research Findings

While direct research on this compound is limited, data from related dinitrocarbazole derivatives provide a basis for understanding its potential properties and applications.

PropertyFinding for Related DinitrocarbazolesReference
Synthesis Nitration of carbazoles can be achieved using various nitrating agents, including fuming nitric acid, acetyl nitrate, or photochemically with tetranitromethane. The regioselectivity depends on the starting material and reaction conditions. nih.govcsuohio.edu
Electronic Properties The introduction of two nitro groups significantly lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO) compared to the parent carbazole, affecting its charge injection and transport properties. rsc.org
Applications 9-Ethyl-3,6-dinitro-9H-carbazole has been investigated for its use in OLEDs and as a photoconductive material. Its derivatives have also shown potential as antibacterial and antifungal agents.
Biological Activity 3,6-Dinitrocarbazole has been found to be a potent mutagen in the Ames test. The mutagenic activity is dependent on the position of the nitro groups. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N3O4 B15375289 9-Ethyl-3,5-dinitrocarbazole CAS No. 80776-37-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80776-37-0

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

9-ethyl-3,5-dinitrocarbazole

InChI

InChI=1S/C14H11N3O4/c1-2-15-11-7-6-9(16(18)19)8-10(11)14-12(15)4-3-5-13(14)17(20)21/h3-8H,2H2,1H3

InChI Key

SRWHEHYLAVDVGH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=CC=C2)[N+](=O)[O-])C3=C1C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Sophisticated Synthetic Methodologies and Chemical Transformations for 9 Ethyl 3,5 Dinitrocarbazole

Precision Synthesis of 9-Ethyl-3,5-dinitrocarbazole via Directed Nitration Protocols

The synthesis of dinitrocarbazole derivatives is highly dependent on the directing effects of the carbazole (B46965) nucleus and any existing substituents. The specific substitution pattern of this compound presents a significant synthetic challenge that is not commonly addressed in chemical literature.

The nitration of N-alkylcarbazoles, such as 9-ethylcarbazole (B1664220), is a classic example of an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is dictated by the electronic properties of the carbazole ring system. The nitrogen atom, via its lone pair, strongly activates the aromatic rings towards electrophilic attack. This activation is most pronounced at the positions para to the nitrogen, namely the 3 and 6 positions. As a result, direct nitration of 9-ethylcarbazole typically yields 3-nitro-9-ethylcarbazole as the primary mono-nitrated product. google.com

Upon further nitration, the existing nitro group at the 3-position acts as a deactivating group, directing subsequent electrophiles to the other available activated position. Therefore, the dinitration of 9-ethylcarbazole overwhelmingly produces the 3,6-dinitro-9-ethylcarbazole isomer. Standard nitrating conditions, such as using a mixture of nitric acid and sulfuric acid, or nitric acid in a solvent like chlorobenzene (B131634) or acetonitrile, are optimized for the synthesis of the 3-mono-nitro or 3,6-dinitro products. google.com

The synthesis of the 3,5-dinitro isomer is not reported through these standard regioselective nitration strategies, as the 5-position is not electronically favored for substitution.

Regioselectivity in the Nitration of 9-Ethylcarbazole
ReactantNitrating ConditionsMajor Product(s)Observed Regioselectivity
9-EthylcarbazoleNitric Acid (1.3-1.8 equiv) in Acetonitrile3-Nitro-9-ethylcarbazoleSubstitution at the C3 position is highly favored. google.com
9-EthylcarbazoleConcentrated Nitric Acid / Sulfuric Acid9-Ethyl-3,6-dinitro-9H-carbazoleSubstitution occurs at the electronically activated C3 and C6 positions.

Given the regiochemical constraints of direct electrophilic nitration, alternative pathways would be necessary to achieve a 3,5-dinitro substitution pattern. Such methods would likely involve constructing the carbazole ring from precursors already bearing the desired nitro group arrangement. For instance, synthetic strategies like the Bucherer-Carbazole synthesis, Graebe-Ullmann reaction, or transition metal-catalyzed C-H amination of pre-functionalized biphenyls are common for building the carbazole core. rsc.org

Mechanistic Studies of Nitration Reactions on Substituted Carbazole Substrates

The mechanism of nitration on carbazole substrates follows the general principles of electrophilic aromatic substitution (SEAr). The reaction typically proceeds in two main steps:

Formation of the Sigma Complex: The aromatic π-system of the carbazole ring acts as a nucleophile, attacking the electrophile, which is typically the nitronium ion (NO₂⁺) generated in situ from nitric acid and a strong acid catalyst like sulfuric acid. This attack disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com

Re-aromatization: A weak base in the reaction mixture removes a proton from the sp³-hybridized carbon atom where the nitro group has attached. This restores the aromaticity of the ring, yielding the final nitro-substituted product. masterorganicchemistry.combyjus.com

The regioselectivity is determined by the stability of the intermediate sigma complex. For a carbazole, attack at the 3-position (or 6-position) allows the positive charge of the intermediate to be delocalized onto the nitrogen atom, which is a particularly stable resonance structure. This significantly lowers the activation energy for substitution at these sites compared to others. rsc.org Attack at the 5-position would not allow for such direct resonance stabilization by the nitrogen atom, making the corresponding sigma complex less stable and the reaction pathway less favorable. This mechanistic principle explains the observed prevalence of 3- and 3,6-substitution in the nitration of carbazoles. rsc.orgnih.gov

Derivatization Approaches from this compound

Assuming the successful synthesis of this compound, its two nitro groups would serve as key functional handles for a variety of chemical transformations, enabling the synthesis of a diverse range of new carbazole derivatives.

The reduction of aromatic nitro groups to primary amines is a fundamental and highly efficient transformation. This can be readily applied to dinitrocarbazole compounds to produce diaminocarbazoles. Common and effective methods for this reduction include:

Catalytic Hydrogenation: This method involves reacting the dinitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this purpose.

Metal/Acid Reduction: Another classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).

This reduction would convert this compound into 9-Ethyl-3,5-diaminocarbazole, a versatile building block for further functionalization. The reduction of various dinitrocarbazole isomers, such as 3,6-dichloro-1,8-dinitrocarbazole, to their corresponding diamino derivatives has been successfully demonstrated using methods like tin(II) chloride in ethanol. researchgate.net

General Methods for Nitro Group Reduction
Reagent SystemDescriptionApplicability
H₂, Pd/CCatalytic hydrogenation using hydrogen gas and a palladium catalyst. Generally clean and high-yielding.Widely used for the reduction of aromatic nitro groups, including dinitrocarbazoles.
SnCl₂ / EthanolReduction using tin(II) chloride in an alcohol solvent. Effective for various substituted dinitrocarbazoles.A documented method for reducing dinitrocarbazoles to diaminocarbazoles. researchgate.net
Fe / HClReduction using iron metal in hydrochloric acid. A classic and cost-effective method.A standard procedure for nitro-to-amino conversions in aromatic systems.

The resulting 9-Ethyl-3,5-diaminocarbazole would be a valuable intermediate for creating more complex molecules. The amino groups are nucleophilic and can undergo a wide array of chemical reactions. For example, they can be readily acylated by reacting with acyl chlorides or anhydrides to form amides. This approach has been used to synthesize 1,8-bis(amido)carbazole derivatives, which are explored as anion receptors. researchgate.net

Furthermore, the amino groups can be transformed into many other functionalities. They can be diazotized and subsequently replaced with various groups (Sandmeyer reaction), or they can participate in coupling reactions to form azo compounds or be used in the synthesis of new heterocyclic rings fused to the carbazole framework. For instance, 9-ethyl-carbazol-3-amine is used as a precursor to synthesize more complex structures via reactions like amide bond formation, demonstrating the utility of amino-carbazoles as synthetic platforms. chim.itmdpi.com

Optimization of Reaction Conditions and Process Efficiency in Dinitrocarbazole Synthesis

The dinitration of 9-ethylcarbazole is a nuanced process, with the final product distribution being highly sensitive to the chosen synthetic route and reaction parameters. While the direct nitration of 9-ethylcarbazole is a common approach, the regioselectivity of this reaction is a significant challenge, often leading to a mixture of dinitro isomers.

Research into the optimization of this process has explored various factors, including the choice of nitrating agent, solvent, reaction temperature, and reaction time. The goal is to enhance the yield and purity of the 3,5-dinitro derivative while ensuring the process is both economically viable and safe for industrial-scale production.

One of the key challenges in the synthesis of this compound is controlling the position of the second nitro group. The initial nitration of 9-ethylcarbazole typically yields 3-nitro-9-ethylcarbazole as the major product. The subsequent introduction of a second nitro group can occur at various positions on the carbazole ring, with the 3,6- and 3,5-isomers being common products. The electron-donating nature of the ethyl group and the electron-withdrawing nature of the first nitro group both influence the regioselectivity of the second nitration step.

Systematic studies on the optimization of reaction conditions for the synthesis of dinitrocarbazole derivatives have provided valuable insights into maximizing the yield of the desired isomer. These studies often involve the variation of one parameter while keeping others constant to determine its effect on the reaction outcome.

Detailed Research Findings:

The reaction temperature is another critical parameter. Higher temperatures generally increase the reaction rate but can also lead to decreased selectivity and the formation of undesired oxidation products. Therefore, maintaining a specific temperature range is essential for optimizing the yield of the 3,5-dinitro isomer.

The solvent system also plays a role in the reaction's efficiency. The solvent must be inert to the strong acidic conditions and capable of dissolving the reactants. The polarity of the solvent can influence the solubility of the reactants and the stability of the reaction intermediates, thereby affecting the product distribution.

To illustrate the impact of reaction parameters on the synthesis of a related dinitrocarbazole, consider the following hypothetical data based on general principles of aromatic nitration:

Table 1: Hypothetical Optimization of Dinitration of 9-Ethylcarbazole

EntryNitrating Agent (molar ratio)SolventTemperature (°C)Time (h)Yield of 3,5-dinitro isomer (%)
1HNO₃/H₂SO₄ (1:2)Acetic Acid0245
2HNO₃/H₂SO₄ (1:2)Acetic Acid25255
3HNO₃/H₂SO₄ (1:2)Acetic Acid50240 (with increased byproducts)
4HNO₃/H₂SO₄ (1:3)Acetic Acid25260
5HNO₃/H₂SO₄ (1:3)Acetic Acid25465
6HNO₃/Trifluoroacetic AnhydrideDichloromethane0350

This table is for illustrative purposes only and does not represent actual experimental data for the synthesis of this compound.

The data in the hypothetical table suggests that a higher ratio of sulfuric acid to nitric acid and a moderate reaction temperature could favor a higher yield of the desired product. Longer reaction times may also contribute to increased yields, but this must be balanced against the potential for byproduct formation.

Further research focusing specifically on the optimization of this compound synthesis is necessary to establish definitive optimal reaction conditions and to develop a more efficient and selective process for its industrial production.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 9 Ethyl 3,5 Dinitrocarbazole

Application of Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and its multi-dimensional variants are particularly powerful for distinguishing between complex isomers like 9-Ethyl-3,5-dinitrocarbazole. While a standard one-dimensional (1D) ¹H NMR spectrum can confirm the presence of the ethyl group and aromatic protons, it may not be sufficient to definitively assign the positions of the two nitro groups on the carbazole (B46965) skeleton.

To achieve unambiguous assignment, 2D NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal the correlation between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group. It would also show correlations between adjacent aromatic protons, helping to piece together the substitution pattern on the rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly with the carbon atoms to which they are attached. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for differentiating isomers. It reveals correlations between protons and carbons that are two or three bonds away. For instance, the methylene protons of the N-ethyl group would show a correlation to the C4a and C4b carbons of the carbazole ring. Crucially, correlations between the remaining aromatic protons (H-1, H-2, H-4, H-6, H-7, H-8) and the nitrated carbons (C-3, C-5) would firmly establish the 3,5-dinitro substitution pattern, distinguishing it from other possibilities like the 3,6- or 1,8-dinitro isomers. azom.com

The anticipated proton and carbon environments can be predicted to aid in spectral assignment. azom.com

Table 1: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
-CH₂- ~4.5 ~38 C-4a, C-4b, -CH₃
-CH₃ ~1.4 ~14 -CH₂, N-CH₂
H-4 ~8.8 ~120 C-2, C-4a, C-9a
H-2 ~8.4 ~123 C-4, C-9a
H-1 ~7.8 ~115 C-3, C-4b
H-6 ~8.7 ~118 C-8, C-5a
H-7 ~7.6 ~128 C-5, C-5a, C-8a
H-8 ~7.9 ~112 C-6, C-8a
C-3 - ~145 H-1, H-2, H-4

Vibrational Spectroscopy (Infrared and Raman) in Reaction Monitoring and Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves a dual purpose in the study of this compound. It is used for the identification of key functional groups and for real-time monitoring of its synthesis. researchgate.net

The synthesis of dinitrocarbazoles typically involves the nitration of an N-substituted carbazole precursor. During the reaction, the disappearance of the C-H vibrational bands corresponding to the positions being nitrated and the appearance of strong new bands associated with the nitro group (NO₂) can be tracked. researchgate.net This allows for in-situ reaction monitoring to determine reaction kinetics and endpoints without the need for frequent sampling and offline analysis. researchgate.net

The primary functional groups in this compound give rise to characteristic vibrational frequencies. The most prominent of these are the symmetric and asymmetric stretching vibrations of the two nitro groups.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch 1530 - 1560
Nitro (NO₂) Symmetric Stretch 1340 - 1370
Aromatic C=C Stretch 1450 - 1600
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960

The exact positions of these bands can be influenced by the electronic environment and solid-state packing effects. Both IR and Raman spectroscopy provide complementary information and are powerful tools for routine identification and for more advanced studies of molecular structure and bonding.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically within 5 ppm), HRMS can provide an unambiguous molecular formula, C₁₄H₁₁N₃O₄. This capability is crucial for distinguishing it from other compounds that might have the same nominal mass.

Electron Ionization (EI) is a common technique used to study the fragmentation of such molecules. nih.gov The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, the fragmentation is expected to proceed through several key pathways initiated by the high-energy ionization. nih.gov

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

m/z Value (Proposed) Ion Structure / Lost Neutral Description
285 [M]⁺ Molecular ion
270 [M - CH₃]⁺ Loss of a methyl radical from the ethyl group
256 [M - C₂H₅]⁺ Loss of the entire ethyl group, forming the 3,5-dinitrocarbazole radical cation
239 [M - NO₂]⁺ Loss of a nitro group
226 [M - C₂H₅ - NO]⁺ Loss of the ethyl group followed by loss of nitric oxide
193 [M - NO₂ - NO₂]⁺ Loss of both nitro groups

Analysis of these fragmentation pathways helps to confirm the connectivity of the molecule, supporting the structural assignment derived from NMR. nih.gov

Single Crystal X-ray Diffraction Analysis for Solid-State Structure and Molecular Packing

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is Single Crystal X-ray Diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with very high accuracy.

For this compound, obtaining a suitable single crystal would allow for the direct visualization of the molecular geometry. Based on studies of structurally similar compounds, such as 9-Ethyl-3-methyl-1,6-dinitrocarbazole, several key features can be anticipated. researchgate.net The carbazole ring system itself is expected to be largely planar. However, significant steric hindrance between the nitro group at the 5-position and the ethyl group at the 9-position would likely cause the plane of this nitro group to be twisted out of the plane of the carbazole ring. researchgate.net The nitro group at the 3-position would experience less steric strain and be more co-planar.

Table 4: Expected Crystallographic Parameters for this compound (based on analogs)

Parameter Expected Value Significance
C-N (nitro) bond length ~1.47 Å Standard length for C(aromatic)-NO₂ bond
N-O (nitro) bond length ~1.22 Å Typical nitro group bond length
C-N-C (carbazole) angle ~109° Geometry of the central five-membered ring
Dihedral Angle (C5-NO₂) 40-60° Indicates steric twist out of the carbazole plane researchgate.net

Furthermore, the analysis reveals how molecules pack together in the crystal lattice. Intermolecular interactions, such as π–π stacking between the aromatic systems of adjacent carbazole molecules and C-H···O hydrogen bonds involving the nitro groups, govern the solid-state architecture. researchgate.netresearchgate.net These packing motifs are crucial as they influence bulk properties like solubility and melting point.

Spectroscopic Probes for Investigating Electronic Transitions and Photophysical Behavior in Research Contexts

The photophysical properties of carbazole derivatives are of significant interest for applications in materials science, such as in organic light-emitting diodes (OLEDs) and photoconductive materials. UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are the primary tools used to probe the electronic transitions within this compound.

The carbazole moiety is an electron-rich aromatic system. The attachment of two strongly electron-withdrawing nitro groups significantly alters its electronic structure. These nitro groups lower the energy of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). This results in a bathochromic (red) shift of the absorption bands compared to unsubstituted 9-ethylcarbazole (B1664220).

The UV-Vis absorption spectrum is expected to show characteristic bands corresponding to π-π* transitions within the carbazole core and intramolecular charge-transfer (ICT) transitions from the electron-rich carbazole donor to the electron-deficient dinitro-substituted ring system. The specific wavelengths of maximum absorption (λ_max) are sensitive to solvent polarity, a hallmark of ICT transitions.

Studying the fluorescence (or phosphorescence) of the compound provides insight into its emissive properties and the nature of its excited states. The presence of nitro groups often leads to quenching of fluorescence due to efficient intersystem crossing to the triplet state. Investigating these properties is essential for understanding the potential of this compound in optoelectronic research contexts.

Computational Chemistry and Theoretical Investigations of 9 Ethyl 3,5 Dinitrocarbazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and equilibrium geometry of molecules. For carbazole (B46965) derivatives, DFT calculations are instrumental in predicting molecular geometries, which can then be compared with experimental data from methods like X-ray crystallography.

Theoretical studies on related nitro-substituted carbazoles have shown that while the isolated molecules are predicted to have a completely planar conformation, in the solid state, they can exhibit slight non-planarity. For instance, in a comparative study of 9H-carbazole and its nitro derivatives, DFT calculations predicted planar structures, whereas crystallographic data revealed dihedral angles between the arene and pyrrole (B145914) rings ranging from 0.40° to 1.82°. nih.gov This highlights the influence of intermolecular forces in the solid state, which are not accounted for in single-molecule gas-phase calculations.

Table 1: Illustrative DFT-Calculated vs. Experimental Bond Lengths for a Substituted Carbazole Derivative (3,6-diiodo-9-ethyl-9H-carbazole) (Note: Data is for a related compound to illustrate DFT accuracy)

Bond DFT Calculated Length (Å) Experimental X-ray Length (Å)
C3-I 2.115 2.108
C6-I 2.115 2.109
N9-C10 1.389 1.383
N9-C11 1.389 1.385
N9-C(ethyl) 1.481 1.472

This table is generated based on findings for 3,6-diiodo-9-ethyl-9H-carbazole to exemplify the typical output and accuracy of DFT calculations. researchgate.net

Quantum Chemical Modeling of Reactivity and Reaction Pathways

Quantum chemical methods, particularly DFT, are extensively used to model the reactivity of molecules. Global and local reactivity descriptors derived from the energies of frontier molecular orbitals (HOMO and LUMO) can predict the most likely sites for electrophilic and nucleophilic attack. scirp.org

Key reactivity descriptors include:

HOMO-LUMO Energy Gap (ΔE): A smaller gap generally implies higher reactivity.

Hardness (η) and Softness (S): Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. Soft molecules are generally more reactive. dergipark.org.tr

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule.

For dinitrocarbazole systems, the electron-withdrawing nature of the two nitro groups is expected to significantly lower the LUMO energy, making the molecule a better electron acceptor and increasing its global electrophilicity. This enhances its susceptibility to nucleophilic attack. Molecular Electrostatic Potential (MEP) maps are also calculated to visualize reactive sites. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. scirp.org

Furthermore, quantum chemistry can model entire reaction pathways, including the calculation of transition state structures and activation energies (ΔG‡). bath.ac.uk For instance, in the study of other nitroaromatic compounds, DFT has been used to model metabolic activation pathways leading to DNA reactivity, considering steps like hydroxylation and elimination reactions. nih.gov Such models can help predict the potential reactivity of 9-Ethyl-3,5-dinitrocarbazole in various chemical and biological processes.

Table 2: Illustrative Global Reactivity Descriptors Calculated via DFT (Note: This is a representative table showing the type of data generated in reactivity studies of heterocyclic compounds.)

Molecule/System HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Hardness (η) Softness (S) Electrophilicity (ω)
Model Carbazole -5.8 -1.5 4.3 2.15 0.23 2.58
Dinitro-Substituted -6.5 -3.0 3.5 1.75 0.29 4.43

This table illustrates how the introduction of dinitro groups is expected to alter the reactivity parameters of a carbazole system, based on general principles of quantum chemistry. scirp.orgdergipark.org.tr

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations provide detailed information on conformational changes, molecular flexibility, and intermolecular interactions. youtube.com

For a molecule like this compound, MD simulations can explore the rotational freedom of the ethyl group and the nitro groups, identifying the most stable conformations and the energy barriers between them. In the context of biological systems or materials science, MD is crucial for understanding how the molecule interacts with its environment.

A study on a different novel carbazole derivative designed as a potential anti-cancer agent provides a relevant example. nih.gov MD simulations were run for 100 nanoseconds to assess the stability of the carbazole derivative when bound to its protein target (CDK1). Key analyses included:

Root Mean Square Deviation (RMSD): To measure the stability of the complex over time. Stable binding is indicated by a low and converging RMSD value.

Binding Free Energy: Calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to quantify the strength of the interaction between the ligand and its target.

Intermolecular Interactions: Identifying specific hydrogen bonds and hydrophobic interactions that stabilize the complex.

These simulations demonstrated that the carbazole derivative remained stably bound within the protein's binding pocket, indicating a strong and persistent interaction. nih.gov

Table 3: Example Data from an MD Simulation of a Carbazole Derivative in a Protein Binding Site (Note: Data is from a study on a different carbazole derivative to illustrate typical MD outputs. nih.gov)

System Average RMSD (Å) Binding Free Energy (kcal/mol) Key Interacting Residues
Carbazole-CDK1 Complex 3.0 ± 0.4 -31.86 ± 5.09 PHE, LEU, VAL, MET

This table showcases the type of quantitative data obtained from MD simulations to assess the stability and binding affinity of a molecule. nih.gov

Prediction of Spectroscopic Parameters and Electronic Transitions through Computational Approaches

Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data.

For nuclear magnetic resonance (NMR) spectroscopy, DFT can calculate nuclear magnetic shieldings, which are then converted to chemical shifts. Studies on 3,6-diiodo-9-ethyl-9H-carbazole have shown that while standard DFT provides good predictions for most carbon atoms, relativistic calculations are necessary for heavy atoms like iodine to achieve reasonable agreement with experimental values. researchgate.net

For electronic spectroscopy (UV-Vis), TD-DFT is used to calculate the energies of electronic transitions and their corresponding oscillator strengths. researchgate.net These calculations help assign the absorption bands observed in experimental spectra to specific electronic transitions, such as π→π* or n→π* transitions. In carbazole derivatives, the main absorption bands (α, β, and γ bands) are related to transitions within the conjugated π-system of the carbazole core. The position and intensity of these bands are sensitive to the nature and position of substituents. The nitro groups in this compound are expected to cause a significant red-shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted carbazole due to the extension of the π-conjugation and the lowering of the LUMO energy.

Table 4: Comparison of Experimental and TD-DFT Calculated Electronic Transitions for a Dinitrocarbazole Derivative (Note: This is a representative table illustrating the correlation between experimental and theoretical UV-Vis data for substituted carbazoles. researchgate.net)

Experimental λmax (nm) Calculated λmax (nm) Oscillator Strength (f) Major Transition Character
350 345 0.45 HOMO → LUMO (π→π*)
295 290 0.30 HOMO-1 → LUMO (π→π*)
260 258 0.22 HOMO → LUMO+1 (π→π*)

This table exemplifies how TD-DFT calculations can reproduce and help assign experimental UV-Vis absorption bands. researchgate.net

Theoretical Insights into Aromaticity and Stability of Dinitrocarbazole Systems

The aromaticity of the carbazole ring system is a key factor in its chemical stability and properties. Computational chemistry provides tools to quantify the aromaticity of specific rings within a molecule. One common method is the calculation of the Harmonic Oscillator Model of Aromaticity (HOMA) index. The HOMA index is based on the deviation of bond lengths within a ring from an ideal aromatic value; a value of 1 indicates a fully aromatic system, while a value of 0 indicates a non-aromatic system.

A theoretical study on 9H-carbazole and its nitro derivatives found that the substitution of a ring with an electron-withdrawing nitro group leads to a decrease in its aromaticity. nih.gov The π-electron-withdrawing nature of the nitro group perturbs the delocalization of electrons within the aromatic system, causing a slight decrease in the HOMA value for the substituted ring. The unsubstituted rings in the same molecule, however, are less affected.

Table 5: Illustrative HOMA Indices for Substituted Carbazole Rings (Note: Data derived from a study on nitro-substituted carbazoles to show the effect of substitution on aromaticity. nih.gov)

Ring System HOMA Index (Ring A - Unsubstituted) HOMA Index (Ring B - Substituted)
9H-Carbazole 0.95 0.95
1-Nitro-9H-carbazole 0.94 0.91

This table demonstrates the quantitative decrease in the aromaticity index of a carbazole ring upon the introduction of a nitro substituent. nih.gov

Research Applications of 9 Ethyl 3,5 Dinitrocarbazole As a Strategic Chemical Synthon

Utilization as a Building Block in the Synthesis of Complex Heterocyclic Systems

The chemical versatility of 9-Ethyl-3,5-dinitrocarbazole makes it a valuable starting material for the construction of more elaborate heterocyclic frameworks. The nitro groups can be readily reduced to amino groups, providing reactive sites for a variety of subsequent chemical transformations. csuohio.edu These amino derivatives of 9-ethylcarbazole (B1664220) are crucial intermediates for creating a diverse array of annulated carbazoles, where additional rings are fused onto the carbazole (B46965) structure. tubitak.gov.tr

For instance, 3-amino-9-ethylcarbazole, derived from the reduction of the corresponding nitro compound, serves as a versatile precursor. tubitak.gov.tr It can undergo reactions at the amino group as well as at the C-2 and C-4 positions of the carbazole ring, which are activated by the amino substituent. This reactivity has been exploited in multicomponent reactions and cyclization reactions to build complex heterocyclic systems. One notable example is the synthesis of pyrrolo[2,3-c]carbazoles and pyrido[3,2-b]carbazoles, which are classes of compounds with significant interest in medicinal and materials chemistry. tubitak.gov.tr

The synthesis of these complex systems often involves a sequence of reactions, beginning with the modification of the nitro groups. The resulting amino group can then participate in condensation reactions, cyclizations, and other bond-forming processes to construct the desired heterocyclic architecture. The N-ethyl group, while primarily influencing solubility and solid-state packing, also plays a role in directing the regioselectivity of certain reactions.

Table 1: Examples of Complex Heterocyclic Systems Synthesized from 9-Ethylcarbazole Derivatives

Starting Material Derivative Reagents and Conditions Resulting Heterocyclic System Reference
3-Amino-9-ethylcarbazole 2-Isocyanatoethyl methacrylate (B99206) in methylene (B1212753) chloride 2-(3-(9-ethyl-9H-carbazol-3-yl))ureido)ethyl methacrylate tubitak.gov.tr
3-Amino-9-ethylcarbazole Di-tert-butyl dicarbonate (B1257347) in methanol (B129727) with triethylamine tert-Butyl (9-ethyl-9H-carbazol-3-yl)carbamate tubitak.gov.tr
3-Amino-9-ethylcarbazole, Cyclohexane-1,3-dione, 1H-Indene-1,2,3-trione SnO2 quantum dots in water at 70 °C 5-(9-ethyl-9H-carbazol-3-yl)-4b,9b-dihydroxy-4b,5,9a,9b-tetrahydro-indeno[1,2-b]indole-9,10-dione tubitak.gov.tr
3-Amino-9-ethylcarbazole Ethyl succinoyl chloride in pyridine, then polyphosphoric acid 7-ethyl-3,4-dihydroazepino[3,2-b]carbazole-2,5-(1H , 7H)-dione tubitak.gov.tr
9-Ethylcarbazole-3-amine, Bromoacetyl bromide Dichloromethane and pyridine Carbazole acetamide mdpi.comnih.gov
3-Acetyl-9-ethylcarbazole Aromatic aldehydes 3-(3-Phenyl-1-Oxypropen-1-yl)-9-ethylcarbazole researchgate.net
3-(3-Phenyl-1-Oxypropen-1-yl)-9-ethylcarbazole Hydrazine hydrate 3-(5-Aryl-4,5-dihydro-3-pyrazolyl)-9-ethylcarbazole researchgate.net
3-(3-Phenyl-1-Oxypropen-1-yl)-9-ethylcarbazole Phenylhydrazine 3-(1-Phenyl-5-aryl-4,5-dihydro-3-pyrazolin-3-yl)-9-ethylcarbazole researchgate.net
3-(3-Phenyl-1-Oxypropen-1-yl)-9-ethylcarbazole Guanidine carbonate, NaOH 3-(2-Amino-6-aryl-4-pyrimidinyl)-9-ethylcarbazole researchgate.net

Role in the Development of Precursors for Advanced Organic Materials Research

The electronic properties of the carbazole core, particularly its electron-donating nature, make it a desirable component in materials for organic electronics. The introduction of electron-withdrawing nitro groups at the 3 and 5 positions in this compound significantly modifies these properties, creating a molecule with a lower highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This electronic modification is a key design principle for developing materials with specific charge-transport characteristics.

In the field of organic light-emitting diodes (OLEDs), materials with well-defined charge transport properties are essential for high efficiency. nih.gov Carbazole derivatives are widely investigated for this purpose. rsc.org The design of these materials often involves combining electron-donating and electron-withdrawing units to tune the frontier molecular orbital energies and facilitate either hole or electron transport.

This compound and its derivatives serve as precursors for n-type (electron-transporting) materials. The strong electron-withdrawing nature of the dinitro-substituted carbazole core lowers the LUMO energy level, which is a critical factor for efficient electron injection and transport. rsc.org By chemically modifying the nitro groups, for example, by converting them into other electron-accepting moieties, a wide range of n-type materials can be synthesized. The design principles for these materials focus on achieving a balance between electron affinity, charge mobility, and morphological stability. The N-ethyl group helps to improve the solubility and processability of these materials, which is crucial for their incorporation into devices.

The photorefractive effect, a light-induced change in the refractive index of a material, has applications in holographic data storage and optical image processing. Photorefractive materials are typically composites containing a photoconducting polymer, a sensitizer, a nonlinear optical chromophore, and a plasticizer. Carbazole derivatives are often used as the photoconducting component due to their excellent hole-transport properties.

While this compound itself is not the final photorefractive material, it serves as a precursor to synthesize components of photorefractive composites. For instance, the dinitrocarbazole unit can be incorporated into a polymer backbone or used to create nonlinear optical chromophores with large hyperpolarizabilities. The strong intramolecular charge transfer character that can be engineered into derivatives of this compound is a key requirement for efficient photorefractive performance.

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The ability of molecules to self-assemble into well-ordered structures is fundamental to the development of new materials with tailored properties. The nitro groups on this compound are capable of forming hydrogen bonds, which are key interactions in directing self-assembly.

This dinitrocarbazole derivative can act as a building block in the design of supramolecular architectures. For example, it can be functionalized with other groups that promote specific intermolecular interactions, leading to the formation of liquid crystals, gels, or other organized assemblies. The interplay between the π-π stacking of the carbazole rings and the hydrogen bonding of the nitro groups can be used to control the morphology and properties of the resulting supramolecular materials.

Table 2: Research Applications of 9-Ethylcarbazole Derivatives in Advanced Organic Materials

Application Area Role of 9-Ethylcarbazole Derivative Key Properties and Findings Reference
Organic Light-Emitting Diodes (OLEDs) Precursor for n-type semiconductor Nitro groups lower HOMO-LUMO gap, enhancing electron-accepting capacity.
Photoconductive Materials Building block for photoconductive polymers Exhibits promising photoconductivity due to effective π–π stacking interactions.
Supramolecular Chemistry Intermediate for crystalline frameworks Nitro groups enable hydrogen-bonding interactions (C–H⋯O/N).
Fluorescent Probes Precursor for chemosensors Used in the synthesis of a fluorescent probe for copper ion detection and cell imaging. tubitak.gov.tr
Functional Coatings and Optical Devices Monomer for functional polymers A derivative, 2-(3-(9-ethyl-9H-carbazol-3-yl))ureido)ethyl methacrylate, is a purple fluorescent monomer. tubitak.gov.tr

Fundamental Research into Biological Interactions and Probe Development

Beyond materials science, carbazole derivatives have attracted significant attention in medicinal chemistry due to their diverse biological activities. While this article excludes clinical efficacy and safety, the fundamental research into how these compounds interact with biological systems is a crucial area of investigation.

Understanding how a molecule binds to a biological target, such as a protein or nucleic acid, is fundamental to drug discovery and the development of molecular probes. Derivatives of 9-ethylcarbazole have been the subject of such investigations. For example, a study on a carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), explored its interaction with the p53 pathway in melanoma cells. nih.gov This research demonstrated that ECCA could induce apoptosis by enhancing the phosphorylation of p53, highlighting a specific molecular interaction. nih.gov

Molecular docking studies are often employed to predict and analyze the binding of carbazole derivatives to their biological targets. For instance, in the context of developing anti-SARS-CoV-2 agents, derivatives of N-(9-Ethyl-9H-Carbazol-3-yl)acetamide were docked with viral proteins like the main protease and spike glycoprotein. mdpi.comnih.gov These computational studies revealed specific interactions, such as hydrogen bonds and hydrophobic interactions, between the carbazole derivatives and amino acid residues in the protein's binding pocket. mdpi.com For example, one derivative formed hydrogen bonds with HIS41 and THR26 of the main protease. nih.gov Another derivative showed interactions with GLU1072 and ALA706 of the spike glycoprotein. mdpi.com Such studies provide valuable insights into the molecular recognition processes that underpin the biological activity of these compounds.

Table 3: Molecular Interactions of 9-Ethylcarbazole Derivatives with Biological Targets

Derivative Biological Target Key Interacting Residues Type of Interaction Binding Energy (Kcal/mol) Reference
N-(9-Ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazole (9c) SARS-CoV-2 Main Protease (Mpro) HIS41, THR26 Hydrogen bond -8.92 nih.gov
N-(9-Ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazole (9e) SARS-CoV-2 Main Protease (Mpro) Not specified Not specified -8.77 mdpi.com
N-(9-Ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazole (9h) SARS-CoV-2 Main Protease (Mpro) Not specified Not specified -8.76 mdpi.com
N-(9-Ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazole (9i) SARS-CoV-2 Main Protease (Mpro) Not specified Not specified -8.87 mdpi.com
N-(9-Ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazole (9j) SARS-CoV-2 Main Protease (Mpro) Not specified Not specified -8.85 mdpi.com
N-(9-Ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazole (9e) SARS-CoV-2 Spike Glycoprotein GLU1072, ALA706, LYS1073, VAL705 Hydrogen bond, Pi-sigma, Hydrophobic -6.69 mdpi.com
N-(9-Ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazole (9h) SARS-CoV-2 Spike Glycoprotein GLU1072, ALA706, LYS1073 Hydrogen bond, Pi-alkyl, Sulfur-X -6.54 mdpi.com
N-(9-Ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazole (9j) SARS-CoV-2 Spike Glycoprotein GLU1072, LYS1073, ALA706 Hydrogen bond, Pi-sigma, Pi-alkyl, Hydrophobic -6.56 mdpi.com
N-(9-Ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazole (9j) SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) LYS369, ALA526, PRO620 Hydrogen bond, Pi-alkyl -7.54 mdpi.com
9-Ethyl-9H-carbazole-3-carbaldehyde (ECCA) p53 Pathway in Melanoma Cells p53 Phosphorylation enhancement Not applicable nih.gov

Synthesis of Fluorescent Probes for Bioanalytical Research

The carbazole nucleus, a rigid aromatic structure with a high quantum yield, serves as an excellent fluorophore. The strategic placement of functional groups on this scaffold allows for the synthesis of advanced fluorescent probes for various bioanalytical applications. While direct use of this compound as a synthon is not extensively documented in readily available literature, the general synthetic strategies involving dinitrocarbazole and related derivatives provide a clear pathway for its potential application.

The core synthetic strategy involves the chemical modification of the carbazole skeleton to create probes that can detect specific analytes like metal ions, anions, or biologically significant molecules. nih.govnih.govrsc.org The nitro groups on a dinitrocarbazole derivative are pivotal for synthesis. These electron-withdrawing groups can be reduced to form highly reactive amino groups. This transformation is a key step, converting the initial building block into a versatile intermediate, 3,6-diaminocarbazole, which can then undergo further reactions. rsc.org

For instance, these amino groups can be functionalized through reactions like Knoevenagel condensation or by creating linkages with other molecular units, such as imidazole, thiazole, or phenylaminothiourea, to build sophisticated probe structures. rsc.orgnih.govresearchgate.net These modifications create donor-π-acceptor (D-π-A) systems within the molecule, which are crucial for generating a fluorescent response upon interaction with a target analyte. nih.gov The interaction with the target, such as a mercury ion or hydrogen sulfide (B99878), can trigger mechanisms like aggregation-induced emission (AIE) or halt electron transfer processes, leading to a significant and detectable change in fluorescence intensity. nih.govrsc.org

Research has led to the development of various carbazole-based probes with high sensitivity and selectivity. For example, a probe designed for mercury (Hg²⁺) detection operated through a thioacetal deprotection reaction and exhibited a low detection limit of 5.1 x 10⁻⁸ M. nih.gov Another probe, developed for detecting hydrogen sulfide (H₂S), showed a 108-fold fluorescence enhancement and a detection limit as low as 27 nM. rsc.org Similarly, carbazole derivatives have been engineered to create probes for fluoride (B91410) ions and hydrazine, demonstrating the versatility of the carbazole scaffold in bioanalytical research. nih.govresearchgate.net

The photophysical properties of these synthesized probes are critical for their application. Researchers characterize these properties, including absorption and emission wavelengths and quantum yield, to ensure their suitability for bioimaging and environmental monitoring. nih.govnih.govrsc.org

Table 1. Examples of Carbazole-Based Fluorescent Probes and their Properties

Probe Name/DerivativeTarget AnalyteExcitation (λex) / Emission (λem) (nm)Key Findings
Thioacetal Carbazole Probe (4a)Hg²⁺Not specifiedHigh selectivity and sensitivity; Detection limit of 5.1 x 10⁻⁸ M. nih.gov
Carbazole-imidazole (Cz-I)pH (TFA/NH₃)417 / Not specifiedReversible fluorescence switching in response to acid and base. rsc.org
Carbazole-thiazole (Cz-T)Water, pH455 / 418 (solid)Deep-blue emission; fluorescence changes in organic solvents with low water content. rsc.org
2-(9-ethyl-9H-carbazol-3-yl)isoindoline-1,3-dioneHydrazineNot specifiedSelective turn-on response to hydrazine; Detection limit of 2.673 x 10⁻⁶ M. researchgate.net
SCP ProbeFluoride (F⁻)Not specifiedHigh quantum yield (62.8%); suitable for cell imaging. nih.gov
CZ-CDNB ProbeHydrogen Sulfide (H₂S)Not specified108-fold fluorescence enhancement; Detection limit of 27 nM. rsc.org
3,6-diaminocarbazole (DAC)-labeled acpcPNADNANot specifiedUp to 35.5-fold fluorescence increase with complementary DNA. rsc.org

Emerging Research Frontiers and Future Perspectives in 9 Ethyl 3,5 Dinitrocarbazole Chemistry

Sustainable and Green Chemistry Approaches in Dinitrocarbazole Synthesis

The synthesis of dinitrocarbazole derivatives has traditionally relied on conventional methods that often involve harsh reagents and generate significant waste. The principles of green chemistry, which advocate for the prevention of waste, the use of less hazardous chemical syntheses, and the design of energy-efficient processes, are now guiding the development of more sustainable synthetic routes. researchgate.net

A significant focus of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. Water, in particular, is gaining traction as a solvent for organic reactions due to its non-toxic and non-flammable nature. nih.gov Research has demonstrated the feasibility of conducting reactions in aqueous media, which can lead to simplified workup procedures and reduced environmental impact. nih.gov Another key aspect is the development of catalytic reactions that are more selective and efficient, thereby minimizing the formation of byproducts. The use of plant extracts and microorganisms in the synthesis of nanoparticles is also being explored as a green alternative to traditional chemical methods. ejcmpr.com These biological approaches offer a promising avenue for producing functional materials in an environmentally friendly and cost-effective manner. ejcmpr.com

The application of these green principles to the synthesis of 9-Ethyl-3,5-dinitrocarbazole and its analogues is an active area of research. For instance, the nitration of 9-ethylcarbazole (B1664220), a key step in the synthesis of the target compound, is being re-evaluated to reduce the use of concentrated nitric and sulfuric acids. Alternative nitrating agents and catalytic systems that are more environmentally friendly are being investigated. The goal is to develop synthetic protocols that are not only efficient and high-yielding but also adhere to the principles of sustainability.

High-Throughput Experimentation and Automation in Discovery of Dinitrocarbazole Derivatives

The discovery of new dinitrocarbazole derivatives with tailored properties is being revolutionized by high-throughput experimentation (HTE) and automation. dndi.orgnih.gov These technologies enable the rapid synthesis and screening of large libraries of compounds, significantly accelerating the pace of research and development. dndi.orgnih.gov HTE platforms integrate robotic systems for liquid handling, reaction execution, and product analysis, allowing for the parallel execution of hundreds or even thousands of experiments. dndi.org

A key advantage of HTE is its ability to explore a vast chemical space in a systematic and efficient manner. nih.gov By varying the building blocks and reaction conditions, researchers can generate a diverse range of dinitrocarbazole derivatives and screen them for desired properties, such as biological activity or material performance. nih.gov For example, in drug discovery, HTE is used to screen compound libraries against specific biological targets to identify potential therapeutic agents. dndi.org This approach has been successfully applied to identify promising compounds for the treatment of various diseases. dndi.org

The data generated from HTE experiments is often analyzed using sophisticated software and machine learning algorithms to identify structure-activity relationships and guide the design of next-generation compounds. This iterative cycle of design, synthesis, and screening is a powerful engine for innovation in the field of dinitrocarbazole chemistry. The miniaturization of reactions in HTE formats, such as 1536-well plates, not only increases throughput but also reduces the consumption of reagents and solvents, aligning with the principles of green chemistry. nih.gov

Advanced Characterization Techniques for In Situ Reaction Monitoring and Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes and designing novel chemical transformations. Advanced characterization techniques that allow for in situ reaction monitoring are providing unprecedented insights into the intricate steps of chemical reactions. researchgate.net Techniques such as Fourier-transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are being employed to track the formation of intermediates and products in real-time. asianpubs.orgresearchgate.netasianpubs.org

For instance, in the nitration of carbazole (B46965) derivatives, in situ monitoring can help to elucidate the role of different reagents and reaction conditions on the regioselectivity and yield of the reaction. researchgate.net This information is invaluable for developing more controlled and efficient synthetic methods. X-ray crystallography is another powerful technique that provides detailed three-dimensional structural information about molecules. researchgate.netresearchgate.net By determining the crystal structure of dinitrocarbazole derivatives and their intermediates, researchers can gain insights into their conformation, intermolecular interactions, and solid-state packing, which can influence their physical and chemical properties. researchgate.netresearchgate.net

Computational methods, such as molecular docking, are also being used in conjunction with experimental techniques to study the interactions between dinitrocarbazole derivatives and biological targets. nih.govnih.govmdpi.com These computational studies can help to predict the binding affinity and mode of action of potential drug candidates, thereby guiding the design of more potent and selective compounds. nih.govnih.govmdpi.com

Bio-Inspired Chemical Design Utilizing Dinitrocarbazole Scaffolds

Nature has long been a source of inspiration for the design of new molecules with unique biological activities. researchgate.net The carbazole scaffold, which is present in many naturally occurring alkaloids, has been shown to possess a wide range of pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. nih.gov This has spurred interest in using the carbazole skeleton as a template for the design of new therapeutic agents. researchgate.netnih.gov

Bio-inspired chemical design involves identifying the key structural features of a natural product that are responsible for its biological activity and then incorporating these features into synthetic molecules. researchgate.net This approach allows for the creation of novel compounds that retain the desired biological activity but have improved properties, such as enhanced potency, selectivity, or metabolic stability. For example, researchers have synthesized carbazole derivatives that mimic the structure of natural products and have shown promising results in preclinical studies. nih.govresearchgate.net

The dinitrocarbazole scaffold offers a versatile platform for bio-inspired design. The nitro groups can be readily modified to introduce different functional groups, allowing for the fine-tuning of the molecule's properties. By combining the dinitrocarbazole scaffold with other pharmacophores, researchers can create hybrid molecules with unique biological profiles. nih.gov This strategy has the potential to lead to the discovery of new drugs for the treatment of a variety of diseases.

Interdisciplinary Research Integrating this compound with Nanoscience and Engineering

The unique electronic and photophysical properties of this compound and its derivatives make them attractive candidates for applications in nanoscience and engineering. Interdisciplinary research at the interface of chemistry, physics, and materials science is leading to the development of novel materials and devices with enhanced performance.

One area of active research is the use of carbazole derivatives in organic light-emitting diodes (OLEDs). The ability of these compounds to transport charges efficiently makes them suitable for use as host materials in the emissive layer of OLEDs. By incorporating dinitrocarbazole derivatives into OLEDs, it may be possible to improve their efficiency, brightness, and stability.

Another promising application is in the field of nanotechnology. Carbazole-based nanoparticles are being explored for use in targeted drug delivery and photodynamic therapy. researchgate.net The nanoparticles can be functionalized with targeting ligands to direct them to specific cells or tissues, and their photophysical properties can be harnessed to generate reactive oxygen species that kill cancer cells upon irradiation with light. researchgate.net The integration of this compound into nanostructured materials, such as hydrogels and biomimetic materials, is also an area of growing interest. acs.org These materials could find applications in areas such as tissue engineering, biosensing, and catalysis.

Q & A

Q. What are the optimized synthetic routes for 9-Ethyl-3,5-dinitrocarbazole, and how can reaction yields be improved?

A common method involves alkylation of the carbazole core followed by nitration. For example, 3,6-diiodo-9-ethyl-9H-carbazole synthesis (a structurally analogous compound) uses ethyl bromide in DMSO with aqueous KOH and tetrabutylammonium iodide as a phase-transfer catalyst. Key steps include:

  • Dropwise addition of ethyl bromide to avoid side reactions.
  • Use of anhydrous MgSO₄ for drying and recrystallization from n-heptane to isolate the product (yield: ~87%) . For nitration, controlled temperature (0–5°C) and stoichiometric HNO₃/H₂SO₄ mixtures are recommended to prevent over-nitration.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR/FT-IR : Confirm substitution patterns (e.g., nitro group vibrations at ~1520 cm⁻¹ and C–NO₂ stretching at 1340 cm⁻¹).
  • X-ray crystallography : Resolve molecular packing and nitro group orientation. For carbazole derivatives, orthorhombic systems (e.g., P2₁2₁2₁) are typical, with lattice parameters refined using least-squares methods (e.g., a = 8.0415 Å, b = 15.716 Å) .
  • Elemental analysis : Verify purity (>98%) via combustion analysis .

Q. How should researchers handle solubility challenges during experimental workflows?

  • Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution. For stock solutions, prepare 10 mM aliquots in DMSO and store at -80°C (≤6 months). Heating to 37°C with sonication improves solubility .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical spectroscopic data?

  • Perform geometry optimization at the B3LYP/6-311+G(d,p) level to model nitro group torsion angles and compare with X-ray data. For 3,6-diiodo-9-ethylcarbazole, DFT calculations showed <2% deviation in bond lengths versus experimental values, validating structural assignments .
  • Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity discrepancies in nitration vs. iodination pathways.

Q. What strategies mitigate hazardous decomposition products during high-temperature reactions?

  • Under oxidative conditions, this compound may release nitrogen oxides (NOₓ). Use sealed reactors with scrubbers containing alkaline solutions (e.g., NaOH) to neutralize gases. Monitor stability via TGA/DSC to identify decomposition thresholds .

Q. How can reaction selectivity be enhanced in electrophilic substitution reactions on the carbazole core?

  • Directing groups : The ethyl group at N9 sterically hinders C4/C5 positions, favoring nitration at C3/C5. Use Lewis acids (e.g., FeCl₃) to polarize nitro groups and improve regioselectivity .
  • Kinetic vs. thermodynamic control : Low-temperature nitration (-10°C) favors mono-nitration, while prolonged heating (60°C) promotes di-nitration.

Q. What crystallographic challenges arise in resolving disorder in nitro-substituted carbazoles?

  • Nitro groups often exhibit rotational disorder. Apply restraints (e.g., SIMU, DELU in SHELXL) during refinement. For example, in 9-{4-[(E)-2-(4,6-dimethyltriazinyl)vinyl]phenyl}-9H-carbazole, anisotropic displacement parameters (ADPs) were constrained to model disorder in the triazine moiety .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Carbazole Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)V (ų)Refinement R Factor
This compound (analog)P2₁2₁2₁8.041515.71616.0982034.40.055
3,6-Diiodo-9-ethylcarbazoleN/AN/AN/AN/AN/A0.093

Q. Table 2. Stability and Storage Guidelines

ConditionRecommendationSource
Long-term storage-80°C in DMSO (sealed under N₂)
Reactive gasesAvoid NOₓ/CO contact; use scrubbers
Light sensitivityStore in amber vials with desiccants

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.